Chlorhydrate de 2-phényl-N-(4-pipéridinyl)acétamide

Vue d'ensemble

Description

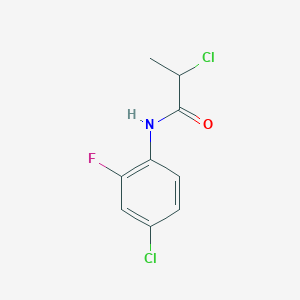

Molecular Structure Analysis

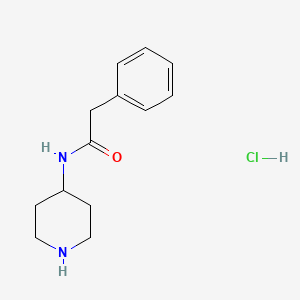

The molecular structure of 2-Phenyl-N-(4-piperidinyl)acetamide hydrochloride can be viewed using Java or Javascript . The compound has a molecular weight of 254.756 Da .Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Phenyl-N-(4-piperidinyl)acetamide hydrochloride are not well-documented in the literature .Applications De Recherche Scientifique

Rôle dans la conception et la synthèse de médicaments

Les dérivés de pipéridine, tels que le « chlorhydrate de 2-phényl-N-(4-pipéridinyl)acétamide », figurent parmi les fragments synthétiques les plus importants pour la conception de médicaments . Ils jouent un rôle important dans l’industrie pharmaceutique . Leurs dérivés sont présents dans plus de vingt classes de produits pharmaceutiques .

Applications anticancéreuses

Les dérivés de pipéridine sont utilisés de différentes manières comme agents anticancéreux . Par exemple, une série de composés de type N-(pipéridine-4-yl)benzamide a été synthétisée et étudiée pour son effet contre les cellules cancéreuses .

Applications antivirales

Les dérivés de pipéridine ont également des applications antivirales potentielles . Les propriétés antivirales spécifiques du « this compound » nécessiteraient des investigations plus approfondies.

Applications antipaludiques

Les dérivés de pipéridine sont utilisés comme agents antipaludiques . Les propriétés antipaludiques spécifiques du « this compound » nécessiteraient des investigations plus approfondies.

Applications antimicrobiennes et antifongiques

Les dérivés de pipéridine sont utilisés comme agents antimicrobiens et antifongiques . Les propriétés antimicrobiennes et antifongiques spécifiques du « this compound » nécessiteraient des investigations plus approfondies.

Applications analgésiques et anti-inflammatoires

Les dérivés de pipéridine sont utilisés comme agents analgésiques et anti-inflammatoires . Les propriétés analgésiques et anti-inflammatoires spécifiques du « this compound » nécessiteraient des investigations plus approfondies.

Applications anti-Alzheimer

Les dérivés de pipéridine sont utilisés comme agents anti-Alzheimer . Les propriétés anti-Alzheimer spécifiques du « this compound » nécessiteraient des investigations plus approfondies.

Applications antipsychotiques

Les dérivés de pipéridine sont utilisés comme agents antipsychotiques . Les propriétés antipsychotiques spécifiques du « this compound » nécessiteraient des investigations plus approfondies.

Mécanisme D'action

Target of Action

It is structurally similar to fentanyl analogs , which primarily target the opioid receptors in the central nervous system .

Mode of Action

Based on its structural similarity to fentanyl , it can be hypothesized that it binds to opioid receptors, triggering a series of downstream effects that result in analgesia and potentially other effects associated with opioid receptor activation.

Biochemical Pathways

Fentanyl and its analogs are known to affect pathways involving reactions like hydrolysis, hydroxylation, n- and o-dealkylation, and o-methylation . Phase II metabolic reactions, such as glucuronide or sulfate conjugate formation, can also be expected .

Result of Action

Based on its structural similarity to fentanyl , it can be hypothesized that its activation of opioid receptors could lead to analgesia and potentially other effects associated with opioid receptor activation.

Safety and Hazards

2-Phenyl-N-(4-piperidinyl)acetamide hydrochloride may be harmful by inhalation, ingestion, or skin absorption. It may cause eye, skin, or respiratory system irritation . Personnel should use a hooded chemical-resistant suit with no exposed skin (i.e., taped) that provides protection from CBRN agents or fentanyl liquids, particulates, and powders .

Analyse Biochimique

Biochemical Properties

2-Phenyl-N-(4-piperidinyl)acetamide hydrochloride plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with various enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The interaction with cytochrome P450 enzymes can lead to either inhibition or activation of these enzymes, depending on the specific isoform and the context of the reaction .

Additionally, 2-Phenyl-N-(4-piperidinyl)acetamide hydrochloride has been found to bind to certain receptor proteins, such as opioid receptors, which are involved in pain modulation and other physiological processes. The binding of this compound to opioid receptors can result in the modulation of receptor activity, influencing downstream signaling pathways and cellular responses .

Cellular Effects

The effects of 2-Phenyl-N-(4-piperidinyl)acetamide hydrochloride on various types of cells and cellular processes are diverse. In neuronal cells, this compound has been observed to influence cell signaling pathways, particularly those involving neurotransmitter release and receptor activation. By modulating the activity of opioid receptors, 2-Phenyl-N-(4-piperidinyl)acetamide hydrochloride can alter neurotransmitter release, affecting synaptic transmission and neuronal communication .

In addition to its effects on neuronal cells, 2-Phenyl-N-(4-piperidinyl)acetamide hydrochloride has been shown to impact gene expression in hepatocytes. This compound can induce the expression of certain genes involved in drug metabolism and detoxification processes, thereby influencing cellular metabolism and the overall metabolic state of the cell .

Molecular Mechanism

The molecular mechanism of action of 2-Phenyl-N-(4-piperidinyl)acetamide hydrochloride involves several key interactions at the molecular level. One of the primary mechanisms is the binding of this compound to cytochrome P450 enzymes, leading to either inhibition or activation of these enzymes. This interaction can result in changes in the metabolism of other compounds, including drugs and endogenous substrates .

Furthermore, 2-Phenyl-N-(4-piperidinyl)acetamide hydrochloride can bind to opioid receptors, modulating their activity and influencing downstream signaling pathways. This binding can lead to changes in receptor conformation, affecting the receptor’s ability to interact with other signaling molecules and ultimately altering cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Phenyl-N-(4-piperidinyl)acetamide hydrochloride can change over time. The stability of this compound is an important factor, as it can degrade under certain conditions, leading to a decrease in its efficacy. Studies have shown that 2-Phenyl-N-(4-piperidinyl)acetamide hydrochloride remains stable under controlled conditions, but prolonged exposure to light and heat can result in degradation .

Long-term effects of 2-Phenyl-N-(4-piperidinyl)acetamide hydrochloride on cellular function have been observed in both in vitro and in vivo studies. In vitro studies have demonstrated that continuous exposure to this compound can lead to changes in gene expression and cellular metabolism, while in vivo studies have shown potential effects on organ function and overall physiological state .

Dosage Effects in Animal Models

The effects of 2-Phenyl-N-(4-piperidinyl)acetamide hydrochloride vary with different dosages in animal models. At low doses, this compound has been shown to modulate receptor activity and influence cellular signaling pathways without causing significant adverse effects. At higher doses, 2-Phenyl-N-(4-piperidinyl)acetamide hydrochloride can exhibit toxic effects, including hepatotoxicity and neurotoxicity .

Threshold effects have also been observed, where a certain dosage level is required to achieve a therapeutic effect. Beyond this threshold, increasing the dosage does not necessarily enhance the therapeutic effect but may increase the risk of adverse effects .

Metabolic Pathways

2-Phenyl-N-(4-piperidinyl)acetamide hydrochloride is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes catalyze the oxidation of 2-Phenyl-N-(4-piperidinyl)acetamide hydrochloride, leading to the formation of various metabolites. The primary metabolic pathway involves the hydroxylation of the phenyl ring and the piperidine ring, resulting in the formation of hydroxylated metabolites .

The interaction with cytochrome P450 enzymes also affects the metabolic flux and levels of other metabolites, as the inhibition or activation of these enzymes can alter the metabolism of other substrates .

Transport and Distribution

The transport and distribution of 2-Phenyl-N-(4-piperidinyl)acetamide hydrochloride within cells and tissues are mediated by various transporters and binding proteins. This compound can be transported across cell membranes by specific transporters, such as organic cation transporters, which facilitate its uptake into cells .

Once inside the cell, 2-Phenyl-N-(4-piperidinyl)acetamide hydrochloride can bind to intracellular proteins, influencing its localization and accumulation. The binding to these proteins can affect the compound’s activity and its ability to interact with other biomolecules .

Subcellular Localization

The subcellular localization of 2-Phenyl-N-(4-piperidinyl)acetamide hydrochloride is an important factor in its activity and function. This compound has been found to localize in various cellular compartments, including the cytoplasm and the endoplasmic reticulum. The localization to the endoplasmic reticulum is particularly significant, as it is the site of many metabolic processes, including the activity of cytochrome P450 enzymes .

Post-translational modifications, such as phosphorylation and acetylation, can also influence the subcellular localization of 2-Phenyl-N-(4-piperidinyl)acetamide hydrochloride, directing it to specific compartments or organelles and affecting its activity .

Propriétés

IUPAC Name |

2-phenyl-N-piperidin-4-ylacetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O.ClH/c16-13(10-11-4-2-1-3-5-11)15-12-6-8-14-9-7-12;/h1-5,12,14H,6-10H2,(H,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEIOKQWZOIGONQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC(=O)CC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-5-(4-nitro-phenyl)-octahydro-pyrrolo[3,4-c]pyrrole](/img/structure/B1416769.png)

![4-(2,3-dihydro-1H-indole-1-carbonyl)-1-[3-(methylsulfanyl)phenyl]pyrrolidin-2-one](/img/structure/B1416771.png)

![3-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride](/img/structure/B1416772.png)

![3-{[(4-Chlorophenyl)methyl]amino}propanoic acid hydrochloride](/img/structure/B1416776.png)

![2-chloro-N-[1-(4-fluorophenyl)-2-methylpropyl]acetamide](/img/structure/B1416779.png)

![3-chloro-N-[phenyl(thiophen-2-yl)methyl]propanamide](/img/structure/B1416782.png)

![3-Methyl-2-[(pyridin-2-ylmethyl)amino]butanoic acid dihydrochloride](/img/structure/B1416784.png)

![3-Methyl-2-{[(2-methyl-1,3-thiazol-4-yl)methyl]amino}butanoic acid dihydrochloride](/img/structure/B1416787.png)